molecular formula C22H15FN2O2 B1204358 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid CAS No. 131745-25-0

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid

Cat. No.: B1204358
CAS No.: 131745-25-0
M. Wt: 358.4 g/mol
InChI Key: CVBNOCSXPYEOFM-UHFFFAOYSA-N
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Description

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid is a complex organic compound that features a quinoline core substituted with an amino group, a biphenyl moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid typically involves multiple steps, including the formation of the quinoline core, introduction of the biphenyl group, and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using readily available starting materials and efficient catalytic systems. Industrial methods often focus on maximizing yield and minimizing the number of steps to reduce costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amino groups or other similar transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce various amino-substituted quinolines .

Scientific Research Applications

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-amino-6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-10-11-18-17(12-16)19(22(26)27)20(24)21(25-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,24H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBNOCSXPYEOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157192
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131745-25-0
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131745250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 21.35 g portion of 5-fluoroisatin was suspended in 175 ml of water in a three-necked 2 liter flask equipped with a reflux condenser and addition funnel. To the suspension was added a solution of 28.5 g of sodium hydroxide in 100 ml of water, then the mixture was heated to 90° C. A solution of 44.08 g of 2-amino-4'-phenylacetophenone, hydrochloride in 550 ml of a 1:1 mixture of ethanol:water was warmed slightly, then 200 ml of tetrahydrofuran was added to effect dissolution. This solution was added dropwise to the hot solution of 5-fluoroisatin over 2.75 hours with vigorous stirring. When addition was complete the solution was stirred at 90° C. for 2 hours, then the organic solvents were removed by distillation at 85° C. The remaining solution was cooled, added to 1 liter of water and the red solids collected, washed with water and saved. The filtrate was acidified to pH 5 with glacial acetic acid and the resulting yellow solid collected, washed with water and saved. The red solids saved above were stirred in a mixture of 3 liters of water and 100 ml of ammoninum hydroxide for 1 hour, then filtered and the filtrate acidified to pH 5 with glacial acetic acid. The resulting yellow solid was collected, washed with water, combined with the yellow solid saved above and dried, giving 26.9 g of the desired product, mp 229°-232° C. (dec.).
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